molecular formula C11H14IN3 B12323840 3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine

3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine

Cat. No.: B12323840
M. Wt: 315.15 g/mol
InChI Key: NYFYNBZGBZEGGJ-UHFFFAOYSA-N
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Description

3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole
  • 2-Chloro-3-iodopyridine
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

3-Iodo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the propan-2-yl group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C11H14IN3

Molecular Weight

315.15 g/mol

IUPAC Name

3-iodo-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14IN3/c1-6(2)9-5-7(3)13-11-10(12)8(4)14-15(9)11/h5-6H,1-4H3

InChI Key

NYFYNBZGBZEGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)I

Origin of Product

United States

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